Cyclothiazide

Description

As a diuretic, this compound inhibits active chloride reabsorption at the early distal tubule via the Na-Cl cotransporter, resulting in an increase in the excretion of sodium, chloride, and water. Thiazides like this compound also inhibit sodium ion transport across the renal tubular epithelium through binding to the thiazide sensitive sodium-chloride transporter. This results in an increase in potassium excretion via the sodium-potassium exchange mechanism. The antihypertensive mechanism of this compound is less well understood although it may be mediated through its action on carbonic anhydrases in the smooth muscle or through its action on the large-conductance calcium-activated potassium (KCa) channel, also found in the smooth muscle. This compound is indicated as adjunctive therapy in edema associated with congestive heart failure, hepatic cirrhosis, and corticosteroid and estrogen therapy. It is also indicated in the management of hypertension either as the sole therapeutic agent or to enhance the effectiveness of other antihypertensive drugs in the more severe forms of hypertension.

This compound is a benzothiadiazide belonging to the class of thiazide diuretics. This compound is indicated as adjunctive therapy in edema and in the treatment of hypertension. In addition, this agent is capable of inhibiting rapid desensitization of the ionotropic alpha-amino-3-hydroxy-5-methylisoxazole-4-propionic acid (AMPA)-type glutamate receptors, thereby potentiating glutamate responses which may induce seizures activity. This compound was also found to inhibit gamma-aminobutyric acid (GABA)-A receptors.

This compound is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1982 and is indicated for cardiovascular disease.

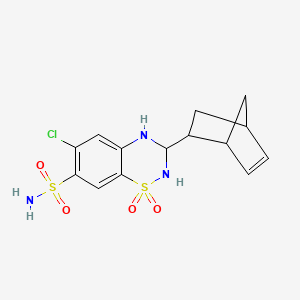

inhibits the desensitization of AMPA-type receptors; structure

Structure

3D Structure

Properties

IUPAC Name |

3-(2-bicyclo[2.2.1]hept-5-enyl)-6-chloro-1,1-dioxo-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16ClN3O4S2/c15-10-5-11-13(6-12(10)23(16,19)20)24(21,22)18-14(17-11)9-4-7-1-2-8(9)3-7/h1-2,5-9,14,17-18H,3-4H2,(H2,16,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOCUKUHCLICSIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC(C1C=C2)C3NC4=CC(=C(C=C4S(=O)(=O)N3)S(=O)(=O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClN3O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3022871 | |

| Record name | Cyclothiazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Cyclothiazide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014744 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

FREELY SOL IN ACETONE, ETHYL ACETATE, METHANOL; SPARINGLY SOL IN ALC; PRACTICALLY INSOL IN WATER; PRACTICALLY INSOL IN CHLOROFORM, ETHER, 2.79e-01 g/L | |

| Record name | CYCLOTHIAZIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3310 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Cyclothiazide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014744 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

CRYSTALS FROM DILUTE ALCOHOL, WHITE TO NEARLY WHITE POWDER | |

CAS No. |

2259-96-3 | |

| Record name | Cyclothiazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2259-96-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclothiazide [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002259963 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclothiazide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00606 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | cyclothiazide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758431 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclothiazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclothiazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.146 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLOTHIAZIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P71U09G5BW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CYCLOTHIAZIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3310 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Cyclothiazide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014744 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

229-230, 234 °C, 227 - 228 °C | |

| Record name | Cyclothiazide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00606 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CYCLOTHIAZIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3310 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Cyclothiazide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014744 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Cyclothiazide: A Technical Guide to its Discovery, Mechanism, and Historical Context

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclothiazide is a benzothiadiazide diuretic that was first introduced for the management of hypertension and edema in 1963 by Eli Lilly.[1] While initially utilized for its effects on renal salt and water excretion, subsequent research unveiled a fascinating dual mechanism of action within the central nervous system, establishing it as a valuable tool in neuroscience research. This technical guide provides an in-depth exploration of the discovery, synthesis, and evolving understanding of this compound's pharmacology, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Discovery and Historical Context

The development of this compound emerged from the broader research into thiazide diuretics which began in the 1950s. The seminal work on the synthesis of 3,4-dihydro-1,2,4-benzothiadiazine 1,1-dioxides, the chemical class to which this compound belongs, was published in 1961 by C.W. Whitehead and his colleagues at the Lilly Research Laboratories. This research laid the groundwork for the introduction of this compound as a therapeutic agent two years later.

A pivotal moment in the history of this compound occurred in 1993 when researchers Kelvin A. Yamada and Charles M. Tang discovered its potent activity as a positive allosteric modulator of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors. This finding expanded its utility beyond its diuretic and antihypertensive applications, transforming it into a key pharmacological tool for studying glutamatergic neurotransmission.

Further expanding its complex pharmacological profile, in 2003, Lunbin Deng and Gong Chen identified this compound as a negative allosteric modulator of γ-aminobutyric acid type A (GABAA) receptors.[2] This discovery highlighted its ability to influence both excitatory and inhibitory neurotransmission, adding another layer to its scientific importance.

Chemical Synthesis

The original synthesis of this compound, as described by Whitehead et al. (1961), involves the condensation of 5-chloro-2,4-disulfamylaniline with 5-norbornene-2-carboxaldehyde (B46079).

Experimental Protocol: Synthesis of this compound

Materials:

-

5-chloro-2,4-disulfamylaniline

-

5-norbornene-2-carboxaldehyde

-

Anhydrous ethanol (B145695)

-

Hydrochloric acid

Procedure:

-

A solution of 5-chloro-2,4-disulfamylaniline in anhydrous ethanol is prepared.

-

An equimolar amount of 5-norbornene-2-carboxaldehyde is added to the solution.

-

A catalytic amount of hydrochloric acid is added to the reaction mixture.

-

The mixture is refluxed for several hours.

-

Upon cooling, the crude this compound precipitates from the solution.

-

The precipitate is collected by filtration, washed with cold ethanol, and dried.

-

Recrystallization from a suitable solvent, such as aqueous ethanol, is performed to yield purified this compound.

Note: This is a generalized protocol based on the known chemistry of benzothiadiazide synthesis. The original 1961 paper by Whitehead et al. should be consulted for the precise reaction conditions, yields, and characterization data.

Pharmacological Actions

Diuretic and Antihypertensive Effects

This compound exerts its diuretic effect by inhibiting the Na+/Cl- cotransporter in the distal convoluted tubule of the nephron. This inhibition leads to increased excretion of sodium, chloride, and water, thereby reducing blood volume and blood pressure.

Table 1: Antihypertensive Efficacy of this compound in Hypertensive Patients

| Study (Year) | Drug(s) | Daily Dose | Number of Patients | Mean Blood Pressure Reduction (mmHg) |

| Jounela et al. (1985)[1] | This compound | 2.5 mg | 12 | Equal to 25 mg Hydrochlorothiazide |

| Jounela et al. (1985)[1] | Hydrochlorothiazide | 25 mg | 12 | Equal to 2.5 mg this compound |

Experimental Protocol: Evaluation of Diuretic Activity in Rats (Lipschitz Test)

Animals:

-

Male Wistar rats (150-200 g)

Materials:

-

This compound

-

Vehicle (e.g., 0.9% saline with 0.5% carboxymethylcellulose)

-

Furosemide (positive control)

-

Metabolic cages

Procedure:

-

Animals are fasted overnight with free access to water.

-

Rats are randomly divided into control, standard (furosemide), and test (this compound) groups.

-

Each rat is orally administered a saline load (e.g., 25 mL/kg body weight) to ensure a uniform state of hydration.

-

Immediately after the saline load, the respective treatments are administered orally.

-

Animals are placed individually in metabolic cages.

-

Urine is collected and the total volume is measured at regular intervals (e.g., 1, 2, 4, 6, and 24 hours) post-administration.

-

Urine samples are analyzed for electrolyte concentrations (Na+, K+, Cl-) using a flame photometer or ion-selective electrodes.

-

Diuretic activity is calculated as the ratio of urine output in the test group to the control group.

Modulation of Ionotropic Receptors

This compound potentiates the function of AMPA receptors by binding to an allosteric site, which reduces the rate of receptor desensitization. This leads to a prolonged and enhanced response to the neurotransmitter glutamate (B1630785).

Table 2: Quantitative Effects of this compound on AMPA Receptor Function

| Parameter | Effect of this compound | Magnitude of Effect |

| AMPA-mediated glutamate currents | Potentiation | Up to 18-fold at 100 µM[1] |

| Receptor Desensitization | Inhibition | Substantially reduced or eliminated[1] |

This compound also acts as a negative allosteric modulator of GABAA receptors, inhibiting GABA-mediated chloride currents. This action can lead to a decrease in inhibitory neurotransmission.

Experimental Protocol: Patch-Clamp Electrophysiology for Receptor Modulation

Cell Preparation:

-

Cultured neurons (e.g., hippocampal or cortical neurons) or heterologous expression systems (e.g., HEK293 cells) transfected with the receptor subunits of interest.

Solutions:

-

External solution (in mM): NaCl 140, KCl 5, CaCl2 2, MgCl2 1, HEPES 10, Glucose 10; pH adjusted to 7.4.

-

Internal solution (for whole-cell recording, in mM): K-gluconate 140, MgCl2 2, EGTA 10, HEPES 10, ATP-Mg 2; pH adjusted to 7.2.

-

Agonists: Glutamate or AMPA for AMPA receptors; GABA for GABAA receptors.

-

Modulator: this compound dissolved in a suitable solvent (e.g., DMSO) and then diluted in the external solution.

Procedure:

-

Prepare a coverslip with adherent cells in a recording chamber on the stage of an inverted microscope.

-

Continuously perfuse the cells with the external solution.

-

Establish a whole-cell patch-clamp configuration using a glass micropipette filled with the internal solution.

-

Clamp the membrane potential at a holding potential (e.g., -60 mV).

-

Apply the agonist using a rapid application system to evoke a baseline current response.

-

Co-apply the agonist with different concentrations of this compound to measure its modulatory effects on the current amplitude, kinetics (activation, deactivation, and desensitization).

-

For studying desensitization, prolonged application of the agonist with and without this compound is performed.

-

Data is acquired and analyzed using appropriate software to quantify changes in peak current, steady-state current, and time constants of desensitization.

Conclusion

This compound's journey from a diuretic and antihypertensive agent to a sophisticated tool in neuropharmacology underscores the potential for continued discovery in drug development. Its multifaceted interactions with key ionotropic receptors have provided invaluable insights into the mechanisms of synaptic transmission and plasticity. This guide has aimed to provide a comprehensive technical overview for professionals in the field, summarizing the historical context, synthesis, and detailed pharmacology of this remarkable compound. Further research into the structural basis of its interactions with its various targets will undoubtedly continue to illuminate fundamental principles of neurobiology and may guide the development of novel therapeutics.

References

Cyclothiazide as a Diuretic: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclothiazide, a benzothiadiazide derivative, was first introduced in the 1960s as a potent oral diuretic and antihypertensive agent.[1] Like other thiazide diuretics, its primary therapeutic utility in its early applications was the management of edema associated with conditions such as congestive heart failure and hepatic cirrhosis, as well as the treatment of hypertension.[2] This technical guide provides an in-depth exploration of the core principles underlying the original use of this compound as a diuretic, focusing on its mechanism of action, pharmacodynamics, and the experimental protocols used to elucidate its effects.

Mechanism of Action: Inhibition of the Na+/Cl- Cotransporter

The primary diuretic effect of this compound is exerted at the distal convoluted tubule (DCT) of the nephron.[2] Here, it specifically inhibits the Na+/Cl- cotransporter (NCC), a key protein responsible for the reabsorption of sodium and chloride ions from the tubular fluid back into the bloodstream.[2] By blocking the NCC, this compound increases the urinary excretion of sodium and chloride, and consequently water, leading to a reduction in extracellular fluid volume.[2]

The molecular mechanism of this inhibition involves the binding of this compound to the NCC, which locks the transporter in an outward-facing conformation, thereby preventing the translocation of Na+ and Cl- ions across the apical membrane of the DCT cells. This action results in natriuresis (increased sodium excretion) and diuresis (increased urine volume).[2]

Signaling Pathway

The activity of the Na+/Cl- cotransporter is regulated by the WNK-SPAK/OSR1 signaling pathway. WNK (With-No-Lysine) kinases phosphorylate and activate SPAK (STE20/SPS1-related proline/alanine-rich kinase) and OSR1 (oxidative stress-responsive kinase 1). Activated SPAK/OSR1, in turn, phosphorylates and activates the NCC. This compound does not directly interact with this signaling cascade but rather acts as a direct antagonist of the final transporter protein.

Caption: Signaling pathway of this compound's diuretic action.

Pharmacodynamics and Quantitative Data

A clinical study in hypertensive patients demonstrated that 2.5 mg of this compound daily has an equivalent antihypertensive effect to 25 mg of hydrochlorothiazide (B1673439) daily.[3] This suggests that this compound is approximately 10 times more potent than hydrochlorothiazide in its antihypertensive effect, which is closely linked to its diuretic and natriuretic actions.

The table below summarizes the expected effects of thiazide diuretics on urinary electrolyte excretion, which are applicable to this compound.

| Parameter | Effect of Thiazide Diuretics |

| Urinary Sodium (Na+) Excretion | Increased |

| Urinary Chloride (Cl-) Excretion | Increased |

| Urinary Potassium (K+) Excretion | Increased (due to increased distal tubular flow) |

| Urinary Calcium (Ca2+) Excretion | Decreased |

| Urinary Magnesium (Mg2+) Excretion | Increased |

| Urinary Bicarbonate (HCO3-) Excretion | Slightly Increased |

Note: The data presented is a qualitative summary based on the known effects of the thiazide diuretic class.

Experimental Protocols: Evaluation of Diuretic Activity

The diuretic properties of this compound and other thiazides were historically evaluated using animal models, most commonly rats. The Lipschitz test is a standard method for screening diuretic agents.

Lipschitz Test for Diuretic Activity in Rats

Objective: To evaluate the diuretic, natriuretic, and saluretic activity of this compound.

Materials:

-

Male Wistar or Sprague-Dawley rats (150-200g)

-

Metabolic cages for individual housing and separation of urine and feces

-

Oral gavage needles

-

Graduated cylinders

-

Flame photometer for Na+ and K+ analysis

-

Chloride titrator or colorimetric assay kit for Cl- analysis

-

This compound

-

Vehicle (e.g., 0.5% carboxymethylcellulose in water)

-

Positive control (e.g., Hydrochlorothiazide or Furosemide)

-

Normal saline (0.9% NaCl)

Procedure:

-

Acclimatization: House rats in metabolic cages for 24-48 hours before the experiment to allow for adaptation.

-

Fasting: Deprive animals of food for 18 hours prior to the experiment, with free access to water.

-

Hydration: Administer normal saline (e.g., 25 mL/kg body weight) orally to all rats to ensure a uniform state of hydration and promote a baseline level of urine flow.

-

Grouping and Dosing:

-

Divide the rats into groups (n=6 per group).

-

Group 1 (Control): Administer the vehicle orally.

-

Group 2 (Positive Control): Administer a standard diuretic (e.g., Hydrochlorothiazide 10 mg/kg) orally.

-

Group 3-5 (Test Groups): Administer this compound at various doses (e.g., 0.1, 0.5, 2.5 mg/kg) orally.

-

-

Urine Collection: Place the rats back into their individual metabolic cages immediately after dosing. Collect urine at regular intervals (e.g., every hour for the first 5 hours) and a final collection at 24 hours.

-

Analysis:

-

Measure the total volume of urine for each collection period.

-

Analyze urine samples for sodium (Na+), potassium (K+), and chloride (Cl-) concentrations.

-

Data Analysis:

-

Diuretic Index: (Urine volume of test group) / (Urine volume of control group)

-

Natriuretic Index: (Urinary Na+ excretion of test group) / (Urinary Na+ excretion of control group)

-

Saluretic Index: (Urinary (Na+ + Cl-) excretion of test group) / (Urinary (Na+ + Cl-) excretion of control group)

Caption: Workflow for assessing the diuretic activity of this compound.

Conclusion

This compound's original application as a diuretic is rooted in its well-defined mechanism of action as a potent inhibitor of the Na+/Cl- cotransporter in the distal convoluted tubule. This action leads to increased excretion of sodium and water, making it an effective agent for managing edema and hypertension. While specific quantitative data from its early development are sparse in contemporary literature, its high potency relative to other thiazides is well-documented. The experimental protocols for evaluating its diuretic efficacy are robust and have been foundational in diuretic drug discovery. This technical guide provides a core understanding of this compound's diuretic properties for researchers and drug development professionals.

References

An In-depth Technical Guide to the Chemical and Physical Properties of Cyclothiazide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclothiazide is a benzothiadiazide diuretic with a multifaceted pharmacological profile. Beyond its established role in the management of hypertension and edema, it is a potent positive allosteric modulator of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors, and a negative allosteric modulator of GABAA receptors. This guide provides a comprehensive overview of the chemical and physical properties of this compound, its mechanisms of action, and detailed experimental protocols for its characterization. The information is intended to support further research and development efforts involving this compound.

Chemical and Physical Properties

This compound is a white to off-white crystalline powder.[1] Its fundamental chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | 3-(bicyclo[2.2.1]hept-5-en-2-yl)-6-chloro-1,1-dioxo-1,2,3,4-tetrahydro-1λ⁶,2,4-benzothiadiazine-7-sulfonamide | [2] |

| Chemical Formula | C₁₄H₁₆ClN₃O₄S₂ | [3] |

| Molecular Weight | 389.9 g/mol | [3] |

| CAS Number | 2259-96-3 | [2] |

| Melting Point | 229-234 °C | [3] |

| Solubility | - Water: Practically insoluble- Methanol: 36 mg/mL- Ethanol: Soluble to 25 mM- DMSO: 100 mM (38.99 mg/mL)- Acetone: Freely soluble- Ethyl Acetate: Freely soluble- Chloroform: Practically insoluble- Ether: Practically insoluble | [1][3][4][5] |

| pKa | 10.7 (in water) | [3] |

| LogP | 1.95 | [3] |

Pharmacological Mechanisms of Action

This compound exhibits a range of pharmacological activities, primarily centered on its effects on ion transport in the kidneys and its modulation of neurotransmitter receptors in the central nervous system.

Diuretic and Antihypertensive Effects

As a thiazide diuretic, this compound exerts its primary effect on the distal convoluted tubule of the nephron. It inhibits the sodium-chloride (Na⁺-Cl⁻) cotransporter, leading to increased excretion of sodium, chloride, and water.[3] This diuretic action contributes to its antihypertensive properties by reducing blood volume. Additionally, the antihypertensive mechanism may involve the inhibition of carbonic anhydrases in vascular smooth muscle and the activation of large-conductance calcium-activated potassium (KCa) channels, leading to vasodilation.[3]

References

- 1. semanticscholar.org [semanticscholar.org]

- 2. benchchem.com [benchchem.com]

- 3. Simultaneous determination of LogD, LogP, and pK(a) of drugs by using a reverse phase HPLC coupled with a 96-well plate auto injector - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis [frontiersin.org]

An In-depth Technical Guide on the Core Mechanism of Action of Cyclothiazide on AMPA Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclothiazide (CTZ) is a potent positive allosteric modulator (PAM) of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, a class of ionotropic glutamate (B1630785) receptors crucial for fast excitatory synaptic transmission in the central nervous system.[1][2] This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's action. It details how CTZ binds to a distinct allosteric site on the AMPA receptor, leading to a significant potentiation of agonist-induced currents primarily by inhibiting receptor desensitization.[1][3][4] This guide synthesizes quantitative data from key studies, outlines detailed experimental protocols used to investigate this interaction, and provides visual representations of the involved pathways and workflows to facilitate a deeper understanding for researchers in neuroscience and drug development.

Introduction to AMPA Receptors

AMPA receptors are tetrameric ligand-gated ion channels that mediate the majority of fast excitatory neurotransmission in the brain.[1][5] Composed of four subunits (GluA1-4), these receptors assemble into homo- or heterotetramers.[1][5] Upon binding to the neurotransmitter glutamate, the receptor's ion channel opens, allowing the influx of sodium (Na+) and sometimes calcium (Ca2+) ions, leading to depolarization of the postsynaptic membrane.[1] The functional diversity of AMPA receptors is enhanced by alternative splicing of the subunit transcripts, resulting in "flip" and "flop" isoforms, which exhibit different desensitization kinetics.[4][6] A key characteristic of AMPA receptors is their rapid desensitization, a process where the channel closes despite the continued presence of glutamate, which plays a critical role in shaping synaptic responses.[1]

Introduction to this compound

This compound is a member of the benzothiadiazide class of compounds.[4][6] While initially developed as a diuretic, it has become an invaluable pharmacological tool in neuroscience for its potent and selective action on AMPA receptors.[7] It acts as a positive allosteric modulator, meaning it enhances the receptor's response to its natural agonist, glutamate, without directly activating the receptor itself.[1][4] Its primary and most well-documented effect is the potent inhibition of AMPA receptor desensitization.[1][3][4]

Mechanism of Action of this compound on AMPA Receptors

This compound's modulation of AMPA receptors is a multi-faceted process involving allosteric binding, stabilization of the active state, and a profound reduction in receptor desensitization.

Allosteric Potentiation

This compound binds to a site on the AMPA receptor that is distinct from the glutamate-binding pocket.[1] This allosteric binding site is located at the dimer interface of the ligand-binding domains (LBDs) of the receptor subunits.[1][8] By binding to this site, this compound stabilizes the LBD dimer interface, which is a critical step in preventing the conformational changes that lead to desensitization.[8][9] This stabilization enhances the connection between the LBDs and the ion channel gate, prolonging the open state of the channel in the presence of glutamate.[1][8] This results in a sustained influx of cations and an overall potentiation of the synaptic current.[1]

Inhibition of Desensitization

The most prominent effect of this compound is the near-complete blockade of rapid desensitization of AMPA receptors.[4][10] Normally, after glutamate binds, the LBD "clamshell" closes, which pulls the ion channel open. However, a subsequent rearrangement at the LBD dimer interface leads to desensitization, closing the channel gate.[9] this compound acts like a "molecular staple," holding the LBD dimers together and preventing this rearrangement.[8][9] This leads to a prolonged channel opening and a sustained current in response to continuous glutamate application.[1][4] Studies have shown that the inhibition of desensitization is a rapid process, occurring more quickly than the potentiation of the peak current amplitude.[2][4]

Subunit and Splice Variant Selectivity

This compound's effects are not uniform across all AMPA receptor subtypes. It shows marked selectivity for the "flip" splice variants of the GluA1-4 subunits over the "flop" versions.[3][4][6] A single amino acid residue difference in the flip/flop cassette, specifically at position 750 (Ser in flip vs. Asn in flop for GluA1), is a key determinant of this selectivity.[11] This selectivity makes this compound a useful tool for probing the subunit and splice variant composition of native AMPA receptors in different brain regions.

Quantitative Analysis

The following tables summarize key quantitative data from electrophysiological and binding studies on the effects of this compound on AMPA receptors.

Table 1: Potentiation of AMPA Receptor-Mediated Currents by this compound

| Receptor Subunit | Agonist (Concentration) | CTZ EC₅₀ (µM) | Maximum Potentiation (Fold Increase) | Reference |

|---|---|---|---|---|

| GluR1 (flip) | 150 µM AMPA | 28 (Peak Current) | 90-fold (Peak) | [4][6] |

| GluR1 (flip) | 150 µM AMPA | 46 (Steady-State) | 636-fold (Steady-State) | [4][6] |

| Native Hippocampal Neurons | 1 mM Kainate | ~10 | Not specified | [10] |

| Homomeric GluA-D (flip) | AMPA | Not specified | Up to 216-fold (Steady-State) |[12] |

Table 2: Effect of this compound on AMPA Receptor Agonist Affinity

| Receptor Preparation | Agonist | Condition | Agonist EC₅₀ (µM) | Reference |

|---|---|---|---|---|

| GluR1-HEK cells | AMPA | Control | 139 | [4][6] |

| GluR1-HEK cells | AMPA | + 100 µM CTZ | Shifted leftward (increased affinity) | [4][6] |

| Rat brain membranes | [³H]AMPA | + CTZ | Reduced apparent affinity* | [13] |

| Rat cerebral cortex vesicles | --INVALID-LINK--F-Willardiine | + 100 µM CTZ | Kᴅ increased from 33 nM to 140 nM |[14] |

*Note: The apparent discrepancy in affinity effects (increased vs. reduced) is likely due to different experimental preparations and the complex interplay between desensitization states and ligand binding. Some studies suggest that the desensitized state has a higher affinity for agonists, so by preventing desensitization, CTZ reveals the lower-affinity, activatable state.[13]

Table 3: this compound's Effect on AMPA Receptor Kinetics

| Receptor Subunit/Preparation | Kinetic Parameter | Condition | Value/Effect | Reference |

|---|---|---|---|---|

| GluRA (flip) | Deactivation (τ) | + 100 µM CTZ | Slowed | [15] |

| GluRA (flop) | Deactivation (τ) | + 100 µM CTZ | No significant change | [15] |

| GluRA (flip) | Desensitization (τ) | Control | 7.2 ms | [11] |

| GluRA (flip) | Desensitization (τ) | + 20 mM Thiocyanate | Accelerated to 5.1 ms | [11] |

| Hippocampal Neurons | Kainate-induced desensitization | + 100 µM CTZ | Completely blocked |[10] |

Key Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology from Cultured Cells (e.g., HEK293)

This technique is used to measure the ion flow through AMPA receptors in response to agonist application, with and without the modulator.

-

Cell Culture: HEK293 cells are stably or transiently transfected with cDNAs encoding the AMPA receptor subunit(s) of interest (e.g., GluA1-flip).

-

Solutions:

-

External Solution (in mM): 140 NaCl, 2.8 KCl, 2 CaCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

-

Internal (Pipette) Solution (in mM): 140 CsCl, 2 MgCl₂, 10 HEPES, 11 EGTA (pH adjusted to 7.2 with CsOH).

-

-

Recording:

-

Cells are voltage-clamped at a holding potential of -60 mV to -70 mV.[16]

-

A baseline current is established.

-

The agonist (e.g., 100 µM AMPA or 1 mM glutamate) is rapidly applied to the cell using a fast perfusion system to evoke an inward current.[16]

-

To test the effect of this compound, cells are pre-incubated with CTZ (e.g., 100 µM) for a set duration (e.g., 10-60 seconds) before co-application with the agonist.[6] A 60-second pretreatment is suggested for maximal efficacy on GluR1.[6]

-

-

Data Analysis: The peak amplitude, steady-state current, and rates of activation, deactivation, and desensitization are measured and compared between control and CTZ-treated conditions.

Radioligand Binding Assay

This method is used to determine how this compound affects the binding of a radiolabeled agonist or antagonist to the AMPA receptor.

-

Membrane Preparation: Cerebral cortex tissue from rats is homogenized in a buffered solution and centrifuged to isolate the cell membrane fraction containing the AMPA receptors.

-

Incubation:

-

Aliquots of the membrane preparation are incubated with a radiolabeled ligand (e.g., [³H]AMPA or a competitive antagonist like [³H]NBQX) at various concentrations.[14]

-

To determine the effect of CTZ, parallel incubations are performed in the presence of a fixed concentration of this compound (e.g., 100 µM).[14]

-

Incubations are typically carried out at a controlled temperature (e.g., 4°C) for a specific duration to reach equilibrium.

-

-

Separation and Counting:

-

The reaction is terminated by rapid filtration through glass fiber filters, separating the membrane-bound radioligand from the unbound.

-

The filters are washed with ice-cold buffer to remove non-specific binding.

-

The radioactivity retained on the filters is quantified using liquid scintillation counting.

-

-

Data Analysis: Scatchard analysis or non-linear regression is used to determine the binding affinity (Kd) and the maximum number of binding sites (Bmax) in the presence and absence of this compound.[14]

Visualizing the Mechanism and Workflows

Caption: Signaling pathway of this compound's action on an AMPA receptor.

Caption: Experimental workflow for whole-cell patch-clamp electrophysiology.

Caption: Logical relationship of this compound's sequential effects.

Conclusion

This compound is a powerful positive allosteric modulator of AMPA receptors that functions primarily by binding to the LBD dimer interface and inhibiting receptor desensitization.[1][3] This action leads to a dramatic potentiation of glutamate-evoked currents, particularly in receptors containing the "flip" splice variant.[3] The detailed understanding of its mechanism of action, supported by extensive quantitative data and robust experimental protocols, has not only solidified its role as an essential tool for basic neuroscience research but also provides a framework for the rational design of novel therapeutics targeting AMPA receptor function for the treatment of various neurological and psychiatric disorders.[8]

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. Effects of this compound on GluR1/AMPA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | AMPA Receptors | Tocris Bioscience [tocris.com]

- 4. pnas.org [pnas.org]

- 5. Diversity of AMPA Receptor Ligands: Chemotypes, Binding Modes, Mechanisms of Action, and Therapeutic Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effects of this compound on GluR1/AMPA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]

- 9. Structure and function of AMPA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. jneurosci.org [jneurosci.org]

- 11. AMPA Receptor Flip/Flop Mutants Affecting Deactivation, Desensitization, and Modulation by this compound, Aniracetam, and Thiocyanate | Journal of Neuroscience [jneurosci.org]

- 12. Allosteric interactions between this compound and AMPA/kainate receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound decreases [3H]AMPA binding to rat brain membranes: evidence that AMPA receptor desensitization increases agonist affinity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound binding to functionally active AMPA receptor reveals genuine allosteric interaction with agonist binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. AMPA Receptor Flip/Flop Mutants Affecting Deactivation, Desensitization, and Modulation by this compound, Aniracetam, and Thiocyanate - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]

Cyclothiazide as a Positive Allosteric Modulator: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclothiazide (CTZ), a member of the benzothiadiazide class of molecules, is a potent and widely utilized positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2][3][4] Initially developed as a diuretic and antihypertensive agent, its profound effects on glutamatergic neurotransmission have established it as an invaluable tool in neuroscience research.[5][6] This technical guide provides an in-depth exploration of the core mechanisms of this compound action, presenting key quantitative data, detailed experimental protocols, and visual representations of its molecular interactions and experimental applications.

Introduction: The AMPA Receptor and its Modulation

AMPA receptors are ionotropic glutamate (B1630785) receptors that mediate the majority of fast excitatory synaptic transmission in the central nervous system.[1] Their function is integral to synaptic plasticity, learning, and memory.[1][5] These receptors are tetrameric protein complexes composed of four subunits (GluA1-4), which form a ligand-gated ion channel.[1] A key characteristic of AMPA receptors is their rapid desensitization, a process where the receptor enters a non-conducting state despite the continued presence of the agonist glutamate.[1][7] This desensitization is a critical factor in shaping the synaptic response.

Positive allosteric modulators like this compound enhance AMPA receptor activity not by directly activating the receptor, but by binding to a distinct allosteric site.[1] This binding event modulates the receptor's conformational state, leading to a potentiation of the glutamate-induced response.[1]

Mechanism of Action of this compound

This compound exerts its effects primarily through two interconnected mechanisms: inhibition of desensitization and potentiation of current.[2][3][4]

-

Inhibition of Desensitization: this compound is a potent inhibitor of AMPA receptor desensitization.[1] It shows a marked selectivity for the 'flip' splice variants of the AMPA receptor subunits.[3] By binding to the receptor, this compound stabilizes the open conformation of the ion channel, thereby preventing or significantly slowing the transition into the desensitized state.[1][8] This leads to a prolonged influx of cations in response to glutamate.[1]

-

Potentiation of AMPA Current: A direct consequence of inhibiting desensitization is the potentiation of the AMPA receptor-mediated current.[2][3][4] This potentiation is characterized by a slow onset and can increase the peak amplitude of whole-cell currents significantly.[3] Furthermore, this compound increases the apparent affinity of the receptor for its agonist, glutamate.[2][3][4]

The binding site for this compound is located at the dimer interface of the ligand-binding domains of the GluA subunits, a site distinct from the glutamate binding pocket.[1][9] By binding here, this compound effectively "locks" the subunits in a conformation that is more favorable for channel opening and less prone to desensitization.[1][8]

Quantitative Data on this compound Modulation

The following tables summarize key quantitative data from electrophysiological studies on the effects of this compound on AMPA receptors.

Table 1: Potentiation of AMPA-Induced Currents by this compound in HEK 293 Cells Expressing GluR1

| Parameter | Value | Conditions | Reference |

| Peak Current Potentiation | 90-fold | 100 µM CTZ, 150 µM AMPA, 4s pretreatment | [2] |

| EC50 for Peak Current Potentiation | 28 µM | 150 µM AMPA, 4s pretreatment | [2] |

| Current at End of Application Potentiation | 636-fold | 100 µM CTZ, 150 µM AMPA, 4s pretreatment | [2] |

| EC50 for Current at End of Application Potentiation | 46 µM | 150 µM AMPA, 4s pretreatment | [2] |

| Current Integral Potentiation | 730-fold | 100 µM CTZ, 150 µM AMPA, 4s pretreatment | [2] |

| EC50 for Current Integral Potentiation | 41 µM | 150 µM AMPA, 4s pretreatment | [2] |

Table 2: Effect of this compound on AMPA Receptor Affinity and Kinetics

| Parameter | Change | Conditions | Reference |

| AMPA EC50 (in the absence of CTZ) | 139 µM | HEK 293 cells expressing GluR1 | [2] |

| AMPA EC50 (in the presence of CTZ) | Decreased (Increased apparent affinity) | HEK 293 cells expressing GluR1 | [2][3][4] |

| Time Constant for Current Potentiation Onset | 4.8 ± 0.6 s | Continuous application of CTZ | [2] |

| Single-Channel Openings | Lengthened | Patch-clamp outside-out recording | [2][3][4] |

Table 3: Modulation of AMPA-Induced Calcium and Magnesium Influx by this compound in Cultured Rat Brain Neurons

| Parameter | Value | Conditions | Reference |

| EC50 for [Ca2+]i Increase | 2.40 µM | AMPA-induced changes | [10] |

| Maximum Potentiation of [Ca2+]i | 428% of control | AMPA-induced changes | [10] |

| Effect on [Mg2+]i | Potentiated | AMPA- and glutamate-induced increases | [10] |

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

This technique is fundamental for studying the effects of this compound on AMPA receptor currents in cultured cells or brain slices.

Objective: To measure whole-cell currents mediated by AMPA receptors in the presence and absence of this compound.

Methodology:

-

Cell Preparation: HEK 293 cells stably transfected with the desired AMPA receptor subunit (e.g., GluR1) are plated on coverslips.[2] Recordings are typically performed 1 to 3 days after plating.[2]

-

Recording Setup: Recordings are performed at room temperature using borosilicate glass patch pipettes with a resistance of 3-6 MΩ.[2] The pipette is connected to a patch-clamp amplifier (e.g., Axopatch 200A).[2]

-

Solutions:

-

External Solution (in mM): 140 NaCl, 2.8 KCl, 1 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.3 with NaOH.

-

Internal (Pipette) Solution (in mM): 140 CsCl, 1 CaCl2, 2 MgCl2, 10 HEPES, 10 EGTA, 2 ATP-Mg, pH 7.3 with CsOH.

-

-

Drug Application: A rapid solution exchange system is used for the application of agonist (e.g., AMPA) and modulator (this compound). To achieve maximal efficacy of this compound on GluR1 receptors, a pre-incubation period is often necessary.[2][4] For instance, a 4-second pretreatment with this compound before co-application with AMPA can be used.[2]

-

Data Acquisition and Analysis: Data are acquired and analyzed using software such as pClamp.[2] Parameters such as peak current amplitude, current at the end of the agonist application, and the integral of the current are measured to quantify the effect of this compound. Dose-response curves are generated to determine EC50 values.[2]

Single-Channel Recording (Outside-Out Patch)

This technique allows for the direct observation of the gating behavior of individual AMPA receptor channels.

Objective: To analyze the effects of this compound on the single-channel characteristics of AMPA receptors.

Methodology:

-

Patch Excision: After establishing a whole-cell configuration, the pipette is slowly withdrawn from the cell to form an outside-out patch of membrane containing AMPA receptors.[2]

-

Agonist Application: The patch is exposed to a low concentration of agonist (e.g., 1 µM AMPA) to activate channel openings.[2]

-

Data Analysis: The unitary currents are analyzed to determine the different conductance states (low, medium, high) of the channel and the mean open time.[2] The effect of this compound is assessed by observing changes in the relative contribution of these conductance states and the duration of channel openings.[2][3][4]

[3H]-Noradrenaline Release Assay

This biochemical assay can be used to indirectly study AMPA receptor desensitization and its modulation by this compound in a more integrated tissue preparation.

Objective: To investigate the effect of this compound on AMPA-induced neurotransmitter release, which is regulated by receptor desensitization.

Methodology:

-

Tissue Preparation: Prisms of rat hippocampus are prepared and pre-loaded with [3H]-noradrenaline.[7]

-

Stimulation Protocol: The tissue is subjected to consecutive applications of AMPA (e.g., 100 µM) to induce [3H]-noradrenaline release.[7] The reduction in the response to the second AMPA application is indicative of receptor desensitization.[7]

-

This compound Application: this compound is applied at various concentrations to assess its ability to reverse the desensitized response.[7]

-

Measurement: The amount of [3H]-noradrenaline released into the superfusate is quantified by liquid scintillation counting.

-

Data Analysis: The potentiation of the second AMPA response by this compound is calculated to determine its concentration-dependent effect on reversing desensitization.[7]

Visualizing the Molecular and Experimental Landscape

Signaling Pathway of this compound Action

Caption: Mechanism of this compound as a Positive Allosteric Modulator of AMPA Receptors.

Experimental Workflow for Whole-Cell Patch-Clamp

Caption: Workflow for Investigating this compound Effects using Whole-Cell Patch-Clamp.

Conclusion

This compound is a powerful positive allosteric modulator of AMPA receptors, primarily acting to inhibit their rapid desensitization. This action results in a significant potentiation of glutamate-mediated currents, making it an indispensable pharmacological tool for studying synaptic transmission and plasticity. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals seeking to understand and utilize this compound in their investigations of glutamatergic signaling and its role in neurological function and disease.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. Effects of this compound on GluR1/AMPA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. Effects of this compound on GluR1/AMPA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What is this compound used for? [synapse.patsnap.com]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. This compound and AMPA receptor desensitization: analyses from studies of AMPA-induced release of [3H]-noradrenaline from hippocampal slices - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effect of this compound on binding properties of AMPA-type glutamate receptors: lack of competition between this compound and GYKI 52466 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. jneurosci.org [jneurosci.org]

- 10. This compound modulates AMPA receptor-mediated increases in intracellular free Ca2+ and Mg2+ in cultured neurons from rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

Cyclothiazide's Modulation of Kainate Receptors in the Hippocampus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclothiazide, a benzothiadiazide diuretic, has been identified as a potent positive allosteric modulator of ionotropic glutamate (B1630785) receptors, including the kainate receptor subtype, particularly within the hippocampus. This technical guide provides an in-depth analysis of the effects of this compound on hippocampal kainate receptors, summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant signaling pathways. The primary action of this compound on kainate receptors is the potentiation of agonist-induced currents, largely through the inhibition of receptor desensitization. This modulation has significant implications for understanding the physiological roles of kainate receptors in synaptic transmission and plasticity and offers a pharmacological tool for investigating their function in both health and disease.

Quantitative Effects of this compound on Kainate Receptor Function

This compound significantly enhances the function of kainate receptors in hippocampal neurons. Its primary effects are a potentiation of current amplitude, a shift in the agonist dose-response curve, and a dramatic reduction in receptor desensitization.

| Parameter | Agonist | This compound Concentration | Observed Effect | Reference |

| Kainate-induced Current Potentiation | 1 mM Kainate | 100 µM | ~300% increase in maximum response | [1][2] |

| 20 µM Kainate | 100 µM | 29.5-fold potentiation | [2] | |

| Dose-Response Shift | Kainate | 100 µM | Leftward shift in the dose-response curve, indicating increased agonist potency | [1][2][3] |

| Desensitization | 3 mM Kainate | 100 µM | Abolished the 34% desensitization observed in outside-out patches | [1][2] |

| Glutamate/AMPA | 100 µM | Abolished the much stronger desensitization evoked by these agonists | [1][2] | |

| Deactivation Rate | Kainate | Not specified | Slowed the rate of deactivation of responses upon removal of the agonist | [1][2] |

| Current-Voltage Relationship | Kainate | 100 µM | Eliminated the outward rectification of the current-voltage plot | [1][2] |

| Antagonist Interaction (GYKI 52466) | Kainate (100 µM) | Not specified | This compound reduced the block by GYKI 52466 (30 µM) from 84% to 38% | [4][5] |

| Antagonist Interaction (NBQX) | Not specified | Not specified | Qualitatively similar reduction in block as seen with GYKI 52466 | [4][5] |

| Neurotoxicity | Kainate | Not specified | Enhanced kainate-induced excitotoxicity in hippocampal cultures | [3] |

Experimental Protocols

The following protocols are synthesized from methodologies reported in the cited literature for studying the effects of this compound on kainate receptors in hippocampal neurons.

Primary Hippocampal Neuronal Culture

This protocol is based on the methods described by Mayer et al. (1989) and used in the study by Patneau et al. (1993).[2]

-

Dissection and Dissociation:

-

Hippocampi are dissected from newborn Sprague-Dawley rats.

-

The tissue is minced and incubated in a solution containing papain and DNase to dissociate the cells.

-

Cells are then gently triturated to obtain a single-cell suspension.

-

-

Plating:

-

Dissociated neurons are plated onto a confluent glial cell feeder layer on culture dishes.

-

The glial feeder layer provides essential support for the long-term health and viability of the neurons.

-

-

Culture Maintenance:

-

Neurons are maintained in a humidified incubator at 37°C with 5% CO2.

-

Culture medium is typically a modified Eagle's medium (MEM) supplemented with horse serum, fetal bovine serum, and various nutrients.

-

Experiments are typically performed on neurons cultured for 3-14 days.

-

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the recording of ionic currents across the entire cell membrane of a single neuron.

-

Preparation:

-

A culture dish with hippocampal neurons is placed on the stage of an inverted microscope.

-

The culture medium is replaced with an extracellular recording solution containing (in mM): 150 NaCl, 3 KCl, 1 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, adjusted to pH 7.4.

-

-

Pipette Fabrication and Filling:

-

Glass micropipettes with a resistance of 2-5 MΩ are pulled using a micropipette puller.

-

The pipette is filled with an intracellular solution typically containing (in mM): 140 CsF, 10 EGTA, and 10 HEPES, adjusted to pH 7.2. Cesium is often used to block potassium channels and isolate glutamate receptor currents.

-

-

Recording:

-

The micropipette is brought into contact with the cell membrane of a neuron, and a gigaohm seal is formed.

-

The membrane patch under the pipette tip is then ruptured to achieve the whole-cell configuration.

-

The neuron is voltage-clamped at a holding potential of -60 mV to record inward currents.

-

-

Drug Application:

-

Agonists (e.g., kainate) and modulators (e.g., this compound) are applied to the neuron using a rapid perfusion system. This allows for precise control of the timing and concentration of drug application.

-

To test for potentiation, responses to kainate are recorded in the absence and presence of this compound.

-

Visualizations: Signaling Pathways and Experimental Workflow

Kainate Receptor Signaling in the Hippocampus

Kainate receptors in the hippocampus can act through both ionotropic and metabotropic signaling pathways to modulate synaptic transmission. They are present on both presynaptic and postsynaptic membranes.

Caption: Kainate receptor signaling pathways in the hippocampus.

Experimental Workflow for Assessing this compound's Effect

The following diagram illustrates the typical workflow for an electrophysiological experiment designed to quantify the effect of this compound on kainate receptor currents.

Caption: Workflow for electrophysiological analysis of this compound's effects.

Mechanism of Action

This compound's potentiation of kainate receptor currents is primarily attributed to its inhibition of receptor desensitization.[1][2] Desensitization is a process where the receptor becomes unresponsive to a continuously present agonist. By blocking this process, this compound prolongs the open state of the receptor channel in the presence of an agonist, leading to a larger and more sustained ionic current.[6]

The observation that this compound eliminates the outward rectification of the kainate-induced current-voltage plot suggests that this rectification is a consequence of voltage-dependent desensitization.[1][2] At positive membrane potentials, desensitization is more pronounced, leading to a smaller outward current than expected. By blocking desensitization, this compound linearizes the current-voltage relationship.

It is important to note that the effects of this compound can be subunit-dependent. While it potently modulates AMPA receptors and certain kainate receptor assemblies found in hippocampal neurons, it does not affect all kainate receptor subtypes. For example, kainate-gated currents in HEK 293 cells expressing homomeric GluR6 receptors are unaffected by this compound.[4][5] This highlights the importance of the specific subunit composition of the kainate receptors in determining their sensitivity to this compound.

Conclusion

This compound is a powerful pharmacological tool for the study of kainate receptors in the hippocampus. Its ability to block desensitization and potentiate agonist-induced currents has been instrumental in revealing the kinetic properties of these receptors. For researchers and drug development professionals, understanding the detailed effects of this compound provides a basis for investigating the role of kainate receptors in hippocampal function and for the development of novel therapeutics targeting this important receptor system. The quantitative data and experimental protocols presented in this guide offer a comprehensive resource for designing and interpreting studies in this area.

References

- 1. Hippocampal neurons exhibit this compound-sensitive rapidly desensitizing responses to kainate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jneurosci.org [jneurosci.org]

- 3. Characterization of this compound-enhanced kainate excitotoxicity in rat hippocampal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Allosteric interactions between this compound and AMPA/kainate receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Allosteric interactions between this compound and AMPA/kainate receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What is the mechanism of this compound? [synapse.patsnap.com]

Cyclothiazide as a Negative Allosteric Modulator of GABAA Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclothiazide (CTZ), a benzothiadiazide diuretic, is well-documented for its potentiation of AMPA receptor activity. However, a growing body of evidence has firmly established its role as a negative allosteric modulator (NAM) of γ-aminobutyric acid type A (GABAA) receptors. This technical guide provides an in-depth overview of the core findings related to this compound's inhibitory action on GABAA receptors. It is designed to be a comprehensive resource for researchers, scientists, and professionals in drug development, offering a compilation of quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms and workflows. This guide summarizes the current understanding of this compound's dual action on major excitatory and inhibitory neurotransmitter systems, highlighting its significance as a tool for studying synaptic transmission and as a potential scaffold for novel therapeutic agents.

Introduction

The balance between excitatory and inhibitory neurotransmission is fundamental to the proper functioning of the central nervous system (CNS). Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the brain, exerting its effects predominantly through the activation of GABAA receptors, which are ligand-gated ion channels permeable to chloride ions. The modulation of GABAA receptor activity is a key mechanism for controlling neuronal excitability, and these receptors are the targets for a wide range of clinically important drugs, including benzodiazepines, barbiturates, and general anesthetics.

This compound (CTZ) was initially recognized for its potentiation of AMPA-type glutamate (B1630785) receptors by inhibiting their desensitization.[1][2] This action has made it a widely used tool in neuroscience research to study glutamatergic transmission. However, subsequent research has revealed a significant and opposing effect of CTZ on the inhibitory side of the synapse. It has been demonstrated that this compound acts as a negative allosteric modulator of GABAA receptors, effectively reducing GABA-mediated inhibitory currents.[1][3] This dual functionality positions this compound as a unique pharmacological agent that can shift the excitation-inhibition balance towards excitation through two distinct mechanisms: enhancing glutamatergic signaling and dampening GABAergic inhibition.

This guide will delve into the technical details of this compound's interaction with GABAA receptors, providing a consolidated resource for researchers investigating this phenomenon.

Mechanism of Action: Negative Allosteric Modulation

This compound's inhibition of GABAA receptors is characterized by a non-competitive mechanism, indicating that it does not bind to the same site as the endogenous ligand, GABA.[2][4] Instead, it binds to an allosteric site on the receptor complex. This binding event reduces the probability of the channel opening in response to GABA, thereby diminishing the influx of chloride ions and reducing the hyperpolarizing effect of GABAergic transmission.[5] Single-channel analyses have confirmed that this compound significantly decreases the open probability of GABAA receptor channels without substantially affecting the single-channel conductance.[5]

The binding of this compound to its allosteric site on the GABAA receptor is state-dependent, with evidence suggesting that its binding is enhanced in the presence of a GABAA receptor antagonist like bicuculline (B1666979) methiodide (BMI).[6] This suggests that the conformation of the receptor plays a crucial role in the accessibility or affinity of the this compound binding site.

Signaling Pathway Diagram

Caption: Mechanism of this compound's negative allosteric modulation of GABAA receptors.

Quantitative Data

The inhibitory effect of this compound on GABAA receptors has been quantified in several studies, primarily through electrophysiological recordings. The half-maximal inhibitory concentration (IC50) is a key parameter that indicates the potency of this compound's inhibitory action.

Table 1: Electrophysiological Data for this compound Inhibition of GABA-Evoked Currents

| Receptor/Preparation | IC50 (µM) | Method | Reference |

| Native GABAA Receptors (Hippocampal Neurons) | 57.6 | Whole-cell patch clamp | [5] |

| Homomeric ρ2 GABAC Receptors | ~12 | Two-electrode voltage clamp (Oocytes) | [2][4] |

| GABAA (α1β2γ2) Receptors | ~85% inhibition at 300 µM | Two-electrode voltage clamp (Oocytes) | [4] |

It is important to note that this compound's inhibitory effect exhibits subunit specificity. For instance, it inhibits GABAC receptors composed of ρ2 subunits but has no significant effect on those composed of ρ1 subunits.[2][4]

Table 2: Radioligand Binding Data for [3H]-Cyclothiazide

| Parameter | Value | Conditions | Reference |

| IC50 (CTZ) | 0.16 ± 0.03 µM | In the presence of 300 µM BMI | [6] |

| IC50 (CTZ) | 7.0 ± 0.5 µM | In the presence of 3 mM BMI | [6] |

| IC50 (GABA) | 300 ± 50 µM | In the presence of 300 µM BMI | [6] |

| IC50 (GABA) | 5.0 ± 0.7 mM | In the presence of 3 mM BMI | [6] |

BMI: Bicuculline Methiodide

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound as a negative allosteric modulator of GABAA receptors.

Electrophysiology: Whole-Cell Patch-Clamp Recording

This protocol is designed to measure the effect of this compound on GABA-evoked currents in cultured neurons or brain slices.

Objective: To determine the IC50 of this compound for the inhibition of GABAA receptor-mediated currents.

Materials:

-

Patch-clamp rig (amplifier, micromanipulator, perfusion system, microscope)

-

Borosilicate glass capillaries for patch pipettes

-

Cell culture or brain slice preparation expressing GABAA receptors

-

External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)

-

Internal solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.3 Na-GTP (pH 7.2 with CsOH)

-

GABA stock solution (100 mM in water)

-

This compound stock solution (100 mM in DMSO)

Procedure:

-

Prepare cultured cells or brain slices and place them in the recording chamber perfused with external solution.

-

Pull patch pipettes with a resistance of 3-5 MΩ when filled with the internal solution.

-

Establish a whole-cell patch-clamp configuration on a target neuron.

-

Voltage-clamp the neuron at a holding potential of -60 mV.

-

Apply a control pulse of GABA (e.g., 10 µM for 2-5 seconds) using the perfusion system and record the inward current. Repeat until a stable baseline response is achieved.

-

Pre-incubate the cell with a specific concentration of this compound for 1-2 minutes.

-

Co-apply the same concentration of GABA in the presence of this compound and record the current.

-

Wash out the this compound and GABA and allow the cell to recover.

-

Repeat steps 6-8 with a range of this compound concentrations (e.g., 1 µM to 300 µM).

-

Data Analysis: Measure the peak amplitude of the GABA-evoked current in the absence and presence of each concentration of this compound. Normalize the responses to the control GABA response and plot the percentage of inhibition against the logarithm of the this compound concentration. Fit the data with a sigmoidal dose-response curve to determine the IC50 value.

Radioligand Binding Assay: [3H]-Cyclothiazide Competition Binding

This protocol is adapted from the methodology described for [3H]-cyclothiazide binding to rat brain synaptic membranes.[6]

Objective: To determine the binding affinity of this compound and the modulatory effect of GABA on its binding.

Materials:

-

Rat brain synaptic membrane preparation

-

[3H]-Cyclothiazide

-

Unlabeled this compound

-

GABA

-

Bicuculline methiodide (BMI)

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Filtration manifold

-

Scintillation counter and vials

-

Scintillation fluid

Procedure:

-

Prepare synaptic membranes from rat brain tissue.

-

In a series of tubes, add a constant concentration of [3H]-cyclothiazide (e.g., in the low nM range).

-

Add a constant concentration of BMI (e.g., 300 µM or 3 mM) to all tubes, as [3H]-CTZ binding is dependent on its presence.[6]

-

For competition binding, add increasing concentrations of unlabeled this compound to a set of tubes.

-

To determine non-specific binding, add a high concentration of unlabeled this compound (e.g., 1 mM) to a separate set of tubes.

-

To assess the effect of GABA, in a parallel experiment, add increasing concentrations of GABA to tubes containing [3H]-cyclothiazide and BMI.

-

Add the membrane preparation to each tube to initiate the binding reaction.

-

Incubate at a defined temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Terminate the assay by rapid filtration through glass fiber filters using a filtration manifold.

-

Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. For competition experiments, plot the percentage of specific binding against the logarithm of the unlabeled ligand concentration and fit the data to determine the IC50 value.

Experimental and Logical Workflows

The characterization of a novel negative allosteric modulator of GABAA receptors typically follows a logical progression of experiments.

Experimental Workflow Diagram

Caption: A typical experimental workflow for characterizing a GABAA receptor negative allosteric modulator.

Conclusion

This compound's role as a negative allosteric modulator of GABAA receptors is a critical aspect of its pharmacological profile that complements its well-established effects on AMPA receptors. This dual action makes it a powerful tool for manipulating the excitatory/inhibitory balance in neuronal circuits. The data and protocols presented in this guide offer a comprehensive resource for researchers seeking to investigate and understand the inhibitory effects of this compound. A thorough understanding of its interaction with GABAA receptors is essential for the accurate interpretation of experimental results and for leveraging its unique properties in the study of synaptic plasticity, neuronal network dynamics, and the development of novel therapeutic strategies targeting the GABAergic system. Further research into the subunit-specific effects of this compound and the precise molecular determinants of its binding site will continue to enhance its utility as a pharmacological probe and may inspire the design of more selective GABAA receptor modulators.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound: a subunit-specific inhibitor of GABAC receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound potently inhibits gamma-aminobutyric acid type A receptors in addition to enhancing glutamate responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound: a subunit-specific inhibitor of GABAC receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound potently inhibits γ-aminobutyric acid type A receptors in addition to enhancing glutamate responses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound binding to the GABAA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Subunit-Specific Inhibition of GABAC Receptors by Cyclothiazide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclothiazide (CTZ), a well-known positive allosteric modulator of AMPA-type glutamate (B1630785) receptors, exhibits a surprising and highly specific inhibitory effect on a subset of GABAC receptors. This technical guide provides a comprehensive overview of the subunit-specific action of CTZ on GABAC receptors, consolidating key quantitative data, detailing experimental methodologies, and illustrating the underlying molecular mechanisms. Understanding this selective inhibition is crucial for the accurate interpretation of experimental results using CTZ and for the potential development of novel subtype-selective GABAC receptor modulators.

Introduction to GABAC Receptors and this compound